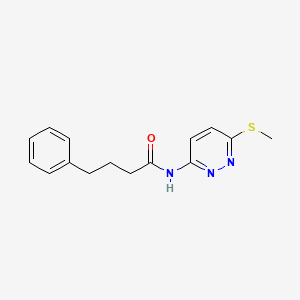

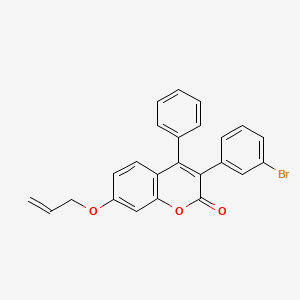

![molecular formula C10H11N3S2 B2644324 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 209671-12-5](/img/structure/B2644324.png)

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of thiadiazoles derivatives, such as “5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol”, can be achieved using magnesium oxide nanoparticles as heterogeneous basic catalysts . The reaction involves dithiocarbamate derivatives and hydrazine sulfate .Molecular Structure Analysis

The molecular structure of “5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” consists of a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Physical And Chemical Properties Analysis

“5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a solid substance that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including “5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol”, have been studied for their antibacterial activity . They have been found to have an inhibitory effect on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antimicrobial Agents

New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Anti-convulsant Activity

“5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” has been used to prepare new amines exhibiting anti-convulsant activity .

CT-DNA Binding

1,3,4-Thiadiazole molecules have been studied for their CT-DNA binding properties . This could potentially be used in the field of genetic engineering or drug design.

Inhibitory Effect on Staphylococcus Epidermidis Protein

The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae. All the investigated compounds showed an inhibitory effect for the Staphylococcus epidermidis protein .

Antimicrobial Activity Against E. Coli and Streptococcus Pyogenes

Other fluorinated compounds incorporating 1,3,4-thiadiazole ring and the diflunisal (a nonsteroidal anti-inflammatory drug) structure were tested for antimicrobial activity using microwell dilution assay and MIC agar dilution assay. 5- (2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole 10 showed activity against E. coli and Streptococcus pyogenes at a concentration of 31.25 μg/mL (inhibition zone of 16–18 mm), two times greater than that observed for the control drug, ofloxacin (MIC =62.5 μg/mL) .

Zukünftige Richtungen

The future directions for “5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” and similar compounds could involve further exploration of their potential applications in pharmacology, given the importance of thiadiazole derivatives in the synthesis of various drugs . Additionally, the use of nanocatalysts in the synthesis of these compounds is a promising area of research .

Eigenschaften

IUPAC Name |

5-(2,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-6-3-4-8(7(2)5-6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVVZALYHPMJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NNC(=S)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

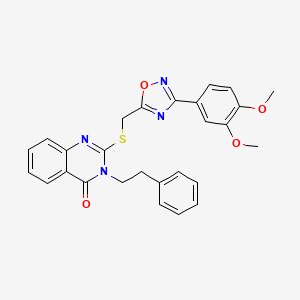

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)

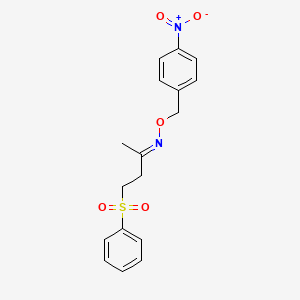

![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)

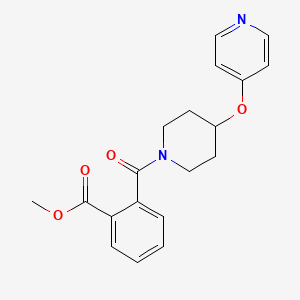

![Methyl 6-isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644247.png)

![9-Bromo-2-(4-methylphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2644250.png)

![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)